molecular formula C27H23N3O2S2 B11317172 N-(3-acetylphenyl)-2-[(2-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide

N-(3-acetylphenyl)-2-[(2-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11317172
M. Wt: 485.6 g/mol
InChI Key: CPAVMVBYWQKLNT-UHFFFAOYSA-N
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Description

“N-(3-ACETYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE” is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-ACETYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE” typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and thiols. The key steps may involve:

    Condensation Reactions: Formation of the pyrimidine ring through condensation of aniline derivatives with aldehydes.

    Sulfur Incorporation: Introduction of sulfanyl groups using thiols under basic or acidic conditions.

    Acylation: Acetylation of the phenyl ring to introduce the acetyl group.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

“N-(3-ACETYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of pyrimidine compounds are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antiviral, or anticancer activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Pyrimidine derivatives are known for their role in drug development, particularly as kinase inhibitors or antifungal agents.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.

Mechanism of Action

The mechanism of action of “N-(3-ACETYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE” would depend on its specific biological target. Generally, pyrimidine derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites, leading to changes in the molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ACETYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE: can be compared with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of “N-(3-ACETYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE” lies in its specific substitution pattern and functional groups, which may confer unique biological activities or chemical reactivity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C27H23N3O2S2

Molecular Weight

485.6 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[(2-methylphenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C27H23N3O2S2/c1-18-9-6-7-10-21(18)17-33-27-28-16-24(34-23-13-4-3-5-14-23)25(30-27)26(32)29-22-12-8-11-20(15-22)19(2)31/h3-16H,17H2,1-2H3,(H,29,32)

InChI Key

CPAVMVBYWQKLNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)SC4=CC=CC=C4

Origin of Product

United States

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